Methyl (3,4-difluoro-2-iodophenyl)carbamate
Overview
Description
Methyl (3,4-difluoro-2-iodophenyl)carbamate is an organic compound that belongs to the carbamate family. This compound is known for its unique chemical structure, which includes fluorine and iodine atoms. It is widely used in various fields such as pharmaceuticals, agrochemicals, and insecticides due to its reactivity and selectivity.
Preparation Methods
Methyl (3,4-difluoro-2-iodophenyl)carbamate is synthesized by reacting 3,4-difluoro-2-iodoaniline with dimethyl carbonate in the presence of a base. The reaction conditions typically involve moderate temperatures and the use of a suitable solvent to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of iodine, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The fluorine atoms can influence the compound’s reactivity in oxidation and reduction processes.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which are common in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl (3,4-difluoro-2-iodophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of agrochemicals and insecticides
Mechanism of Action
The mechanism by which Methyl (3,4-difluoro-2-iodophenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Methyl (3,4-difluoro-2-iodophenyl)carbamate can be compared with other carbamate derivatives such as:
Methyl (3,4-difluorophenyl)carbamate: Lacks the iodine atom, which can affect its reactivity and selectivity.
Methyl (2-iodophenyl)carbamate: Lacks the fluorine atoms, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which provide a distinct set of chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
methyl N-(3,4-difluoro-2-iodophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2INO2/c1-14-8(13)12-5-3-2-4(9)6(10)7(5)11/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROMEOLFFRIMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C(=C(C=C1)F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727074 | |
Record name | Methyl (3,4-difluoro-2-iodophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356110-17-2 | |
Record name | Methyl (3,4-difluoro-2-iodophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10727074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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